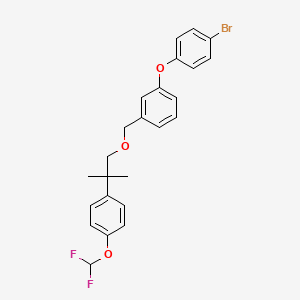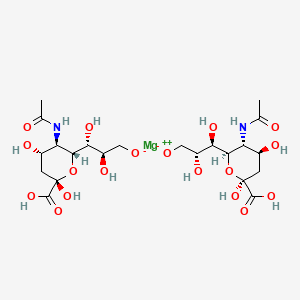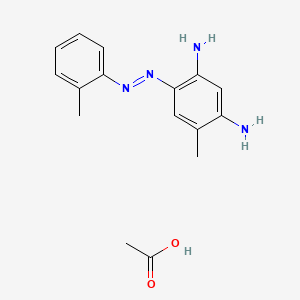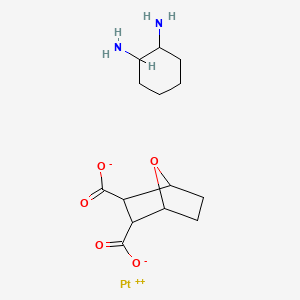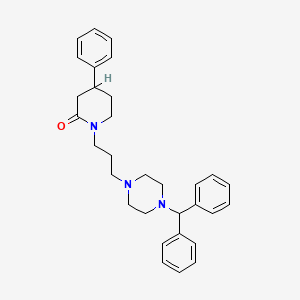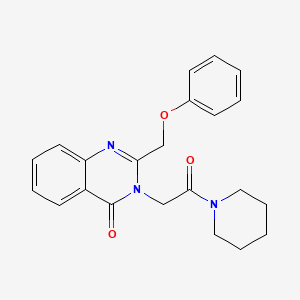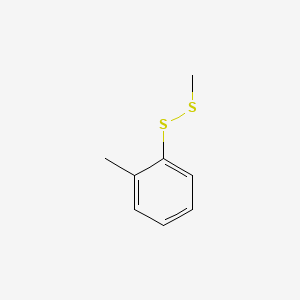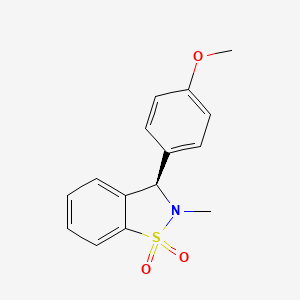
(R)-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring system with a methoxyphenyl and a methyl group. The presence of the sulfone group (1,1-dioxide) adds to its chemical reactivity and potential utility in different reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzisothiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
®-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the sulfone group, converting it to a sulfide or other reduced forms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
®-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of ®-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The compound’s structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole: Lacks the sulfone group, resulting in different reactivity and applications.
2-Methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide:
Uniqueness
®-3-(4-Methoxy-phenyl)-2-methyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
256221-19-9 |
|---|---|
分子式 |
C15H15NO3S |
分子量 |
289.4 g/mol |
IUPAC名 |
(3R)-3-(4-methoxyphenyl)-2-methyl-3H-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C15H15NO3S/c1-16-15(11-7-9-12(19-2)10-8-11)13-5-3-4-6-14(13)20(16,17)18/h3-10,15H,1-2H3/t15-/m1/s1 |
InChIキー |
AGMLDWZOMOUTDX-OAHLLOKOSA-N |
異性体SMILES |
CN1[C@@H](C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)OC |
正規SMILES |
CN1C(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
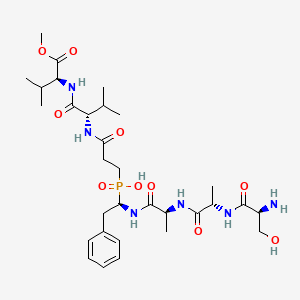
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
